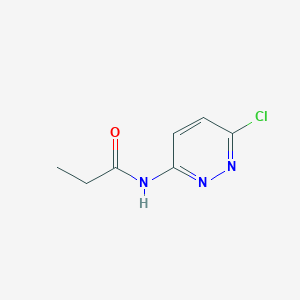

N-(6-chloropyridazin-3-yl)propanamide

Description

Significance of Pyridazine-Containing Amides in Medicinal Chemistry

The pyridazine (B1198779) ring is a six-membered heterocycle containing two adjacent nitrogen atoms. This arrangement confers a unique set of physicochemical properties that are highly advantageous for drug design. nih.gov Pyridazine-containing amides, which combine the features of the pyridazine ring with an amide linkage, are of particular interest in medicinal chemistry for several reasons.

The pyridazine moiety is characterized by its weak basicity, a high dipole moment, and a significant capacity for hydrogen bonding through its two ring nitrogen atoms. nih.govblumberginstitute.org These properties allow pyridazine-containing molecules to engage in robust interactions with biological targets, such as enzymes and receptors. The dipole moment can facilitate π-π stacking interactions, while the hydrogen bond acceptor capability is crucial for molecular recognition and binding affinity. nih.gov

Table 1: Key Physicochemical Properties of the Pyridazine Ring for Medicinal Chemistry

| Property | Significance in Drug Design | Reference |

|---|---|---|

| Weak Basicity | Reduces the likelihood of undesired interactions and improves oral bioavailability. | nih.gov |

| High Dipole Moment | Enhances π-π stacking interactions with biological targets. | nih.govblumberginstitute.org |

| Dual H-Bonding Capacity | Allows for strong and specific binding to target proteins through hydrogen bonds. | nih.gov |

| Phenyl Ring Bioisostere | Can replace a phenyl group to reduce lipophilicity and improve metabolic stability. | nih.gov |

| Electron-Withdrawing Nature | Modulates the chemical properties of substituents to fine-tune biological activity. | blumberginstitute.org |

Overview of Research Trajectories for N-(6-chloropyridazin-3-yl)propanamide and its Derivatives

Research involving this compound and its derivatives has primarily focused on leveraging its structural features for applications in agrochemistry and medicinal chemistry. The core structure serves as a scaffold that allows for systematic chemical modifications to explore structure-activity relationships (SAR).

One significant area of investigation has been in the development of novel insecticides. Optimization studies on related pyridazine amides, specifically [6-(3-pyridyl)pyridazin-3-yl]amides, revealed potent aphicidal properties. nih.gov In these studies, researchers systematically altered the amide portion and the pyridazine ring to enhance insecticidal efficacy. It was found that while major changes to the pyridazine ring often led to a loss of activity, modifications of the amide group were well-tolerated and could lead to substantial improvements in potency against pests like the green peach aphid (Myzus persicae) and the cotton aphid (Aphis gossypii). nih.gov This suggests that the this compound framework is a promising starting point for the discovery of new crop protection agents.

In the realm of medicinal chemistry, derivatives incorporating the 6-chloropyridazin-3-yl moiety have been synthesized and evaluated for their anti-inflammatory potential. For instance, a series of N-[1-(6'-chloropyridazin-3'-yl)-3-(4''-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides were designed and synthesized. researchgate.net These complex derivatives, which use the chloropyridazine structure as a key building block, were screened for in-vitro anti-inflammatory action through methods such as the inhibition of albumin denaturation. researchgate.net Such studies highlight the role of the N-(6-chloropyridazin-3-yl) core in constructing more elaborate molecules with potential therapeutic applications. The presence of the reactive chlorine atom on the pyridazine ring provides a convenient handle for further chemical elaboration, making it a versatile starting material for creating libraries of compounds for biological screening. ganapalifescience.com

Table 2: Selected Research on Derivatives Related to this compound

| Research Area | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Agrochemical | [6-(3-pyridyl)pyridazin-3-yl]amides | Showed significant aphicidal activity. Modifications to the amide moiety were well-tolerated and could improve potency. | nih.gov |

| Medicinal Chemistry | N-[1-(6'-chloropyridazin-3'-yl)-pyrazole-5-yl]alkanamides | Synthesized and evaluated for in-vitro anti-inflammatory activity, demonstrating the utility of the chloropyridazine scaffold. | researchgate.net |

Properties

IUPAC Name |

N-(6-chloropyridazin-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-2-7(12)9-6-4-3-5(8)10-11-6/h3-4H,2H2,1H3,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBPFGGHADAXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647523 | |

| Record name | N-(6-Chloropyridazin-3-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868948-11-2 | |

| Record name | N-(6-Chloropyridazin-3-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 6 Chloropyridazin 3 Yl Propanamide Scaffolds

Strategies for Core N-(6-chloropyridazin-3-yl)propanamide Synthesis

The construction of the this compound core primarily involves two key synthetic steps: the formation of the amide bond and the presence of the halogenated pyridazine (B1198779) moiety. These can be achieved through a convergent synthesis, typically starting from a pre-functionalized pyridazine ring.

Amide Bond Formation Approaches

The most direct and common method for the synthesis of this compound is the acylation of 3-amino-6-chloropyridazine (B20888) with a suitable propanoylating agent. This reaction forms the central amide linkage.

Standard acylation methods include the use of propanoyl chloride or propionic anhydride (B1165640) in the presence of a base to neutralize the hydrogen chloride byproduct. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF) at controlled temperatures, often starting at 0-5 °C and gradually warming to room temperature. nih.gov

Alternatively, modern peptide coupling reagents can be employed to facilitate the amide bond formation between 3-amino-6-chloropyridazine and propionic acid. Reagents such as N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can be utilized to achieve high yields under mild conditions. organic-chemistry.org

Table 1: Reagents for Amide Bond Formation

| Acylating Agent/Method | Reagents/Intermediates | Typical Solvents | Key Considerations |

|---|---|---|---|

| Acid Chloride | Propanoyl chloride, Base (e.g., Triethylamine, Pyridine) | Dichloromethane, Chloroform | Temperature control is crucial to avoid side reactions. nih.gov |

| Acid Anhydride | Propionic anhydride, Base | Tetrahydrofuran, Ethyl acetate | Generally less reactive than acid chlorides. |

Introduction of Halogenated Pyridazine Moieties

The key precursor for the synthesis of this compound is 3-amino-6-chloropyridazine . medchemexpress.comresearchgate.netgoogle.comnih.gov This intermediate is most commonly synthesized from 3,6-dichloropyridazine (B152260) via a nucleophilic aromatic substitution reaction. google.comevitachem.com

In a typical procedure, 3,6-dichloropyridazine is treated with ammonia (B1221849), often in the form of aqueous ammonia (ammonia water), in a suitable solvent such as dimethylformamide (DMF) or a mixture of DMF and acetonitrile (B52724). google.comgoogle.com The reaction temperature can range from 30 to 180 °C, with reaction times varying from 5 to 26 hours, to achieve selective mono-amination and afford 3-amino-6-chloropyridazine in good yields. google.com The use of a water-soluble polyether has also been reported to facilitate this reaction. google.com

The synthesis of 3,6-dichloropyridazine itself can be achieved from maleic anhydride through a series of reactions involving hydrazinolysis to form pyridazine-3,6-diol, followed by chlorination with a reagent like phosphorus oxychloride (POCl₃).

Derivatization and Functionalization Strategies

The this compound scaffold offers multiple sites for further chemical modification, enabling the generation of diverse compound libraries for various applications.

Nucleophilic Substitution Reactions on the Pyridazine Ring

The chlorine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr) , allowing for the introduction of a wide array of functional groups. nih.gov This reactivity is enhanced by the electron-withdrawing nature of the pyridazine nitrogen atoms.

Common nucleophiles used in these reactions include:

Amines: Reaction with primary or secondary amines, often in the presence of a base, can lead to the corresponding 6-amino-substituted pyridazine derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , provide a powerful and general method for the formation of these C-N bonds, accommodating a broad range of amine coupling partners. wikipedia.orgresearchgate.net

Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides or phenoxides in solvents like THF or DMF can yield the corresponding 6-alkoxy or 6-aryloxy pyridazine ethers. researchgate.net

Thiols: Reaction with thiols in the presence of a base affords 6-thioether derivatives.

Carbon Nucleophiles: Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling , are extensively used to form new carbon-carbon bonds. organic-chemistry.orgresearchgate.netnih.govresearchgate.net Reacting this compound with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base can generate a diverse library of 6-aryl or 6-heteroaryl substituted pyridazine analogs. researchgate.netresearchgate.net

Table 2: Examples of Nucleophilic Substitution on the Pyridazine Ring

| Reaction Type | Nucleophile | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Amination | Primary/Secondary Amines | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | 6-Amino-substituted pyridazines wikipedia.orgmdpi.com |

| Etherification | Alcohols/Phenols | Base (e.g., NaH, K₂CO₃) | 6-Alkoxy/Aryloxy-substituted pyridazines researchgate.netnih.gov |

Modification of the Propanamide Moiety

The propanamide side chain also presents opportunities for chemical modification.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-amino-6-chloropyridazine and propionic acid. nih.gov This reaction can be useful for the removal of the propanoyl group if it is used as a protecting group for the amino functionality.

Reduction: The amide functionality can be reduced to the corresponding amine, N-(6-chloropyridazin-3-yl)propan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrosilylation. nih.govgoogle.com This transformation converts the planar amide bond into a more flexible secondary amine linkage.

α-Functionalization: The carbon atom alpha to the carbonyl group in the propanamide moiety can potentially be functionalized. While direct deprotonation and alkylation can be challenging, modern methods for the α-functionalization of amides could be applicable.

Multi-Step Organic Synthetic Routes

This compound and its derivatives are valuable intermediates in multi-step syntheses of more complex and biologically active molecules. researchgate.netsynhet.commdpi.com The synthetic strategies outlined above can be combined in a modular fashion to build molecular diversity.

For instance, a synthetic sequence could involve:

Synthesis of the this compound core.

A Suzuki or Buchwald-Hartwig coupling reaction to introduce a specific aryl or amino substituent at the 6-position of the pyridazine ring.

Subsequent modification of the propanamide side chain, for example, by reduction of the amide.

Such multi-step sequences, including those adapted for automated flow chemistry, enable the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery and agrochemical development. researchgate.net

Key Chemical Reactivity of this compound and its Intermediates

The chemical behavior of this compound is primarily dictated by the interplay of its three key functional components: the electrophilic 6-chloro-substituted pyridazine ring, the amide linkage, and the propanoyl group. This section explores the characteristic reactions of this scaffold, with a particular focus on the cleavage of the amide bond and alterations to the heterocyclic core.

Amide Hydrolysis Studies

The amide bond in this compound, while generally stable, can be cleaved under specific hydrolytic conditions to yield 6-chloropyridazin-3-amine and propanoic acid. The susceptibility of the amide linkage to hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.

Amide hydrolysis can proceed via either acid- or base-catalyzed mechanisms. youtube.com Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. youtube.com Conversely, in basic media, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form a carboxylate and the amine. researchgate.net

While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, general principles of amide chemistry suggest that forcing conditions, such as prolonged heating in strong acid or base, would be necessary to achieve complete hydrolysis. youtube.comresearchgate.net The electron-withdrawing nature of the 6-chloropyridazine ring may influence the rate of hydrolysis by affecting the electron density at the amide carbonyl group.

Table 1: General Conditions for Amide Hydrolysis

| Condition | Reagents | Expected Products | General Observations |

| Acidic Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), Water, Heat | 6-chloropyridazin-3-amine hydrochloride, Propanoic acid | Typically requires elevated temperatures for a sufficient reaction rate. youtube.com |

| Basic Hydrolysis | Strong base (e.g., NaOH, KOH), Water, Heat | 6-chloropyridazin-3-amine, Sodium or Potassium propanoate | The amine product is liberated as a free base. researchgate.net |

Pyridazine Ring Transformations

The pyridazine ring in this compound is a key site of chemical reactivity, primarily due to the presence of the chlorine atom, which activates the ring towards nucleophilic aromatic substitution (SNAr).

The electron-deficient nature of the pyridazine ring, further enhanced by the electronegative chlorine atom, makes the carbon atom at the 6-position susceptible to attack by various nucleophiles. wur.nl This allows for the displacement of the chloride ion and the introduction of a wide range of functional groups.

Common nucleophiles used in such transformations include amines, alkoxides, and thiolates. These reactions typically proceed under basic conditions or with the aid of a palladium catalyst. For instance, the reaction of related 3-amino-6-chloropyridazines with aryl or heteroaryl halides in the presence of a palladium catalyst (Suzuki-Miyaura cross-coupling) has been reported to yield 3-amino-6-arylpyridazines. youtube.com

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on the Chloropyridazine Ring

| Nucleophile | Reagent Example | Product Type | General Conditions |

| Amine | Primary or secondary amine | 6-Amino-substituted pyridazine | Base (e.g., K₂CO₃, Et₃N) or Pd-catalysis |

| Alkoxide | Sodium methoxide | 6-Methoxy-substituted pyridazine | Anhydrous alcohol, often with heating |

| Thiolate | Sodium thiophenoxide | 6-Thiophenyl-substituted pyridazine | Aprotic solvent (e.g., DMF, DMSO) |

| Arylboronic acid | Phenylboronic acid | 6-Phenyl-substituted pyridazine | Pd catalyst (e.g., Pd(PPh₃)₄), base |

Beyond simple substitution, the pyridazine ring itself can undergo more complex transformations, although such reactions are less common for this specific scaffold and often require harsh conditions or specialized reagents. Ring-opening reactions of pyridazines, for example, have been observed in the presence of strong nucleophiles like potassium amide in liquid ammonia, sometimes leading to the formation of different heterocyclic systems through a process known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. wur.nl However, the applicability of such transformations to this compound would depend on the specific reaction conditions and the influence of the N-propanoyl substituent.

Biological Activities and Pharmacological Potentials of N 6 Chloropyridazin 3 Yl Propanamide Derivatives

Analgesic and Anti-inflammatory Activity Profiling

The quest for more effective and safer non-steroidal anti-inflammatory drugs (NSAIDs) has driven research into pyridazine-based compounds. Derivatives of N-(6-chloropyridazin-3-yl)propanamide have been synthesized and evaluated for their ability to mitigate pain and inflammation, often showing promising results compared to established therapeutic agents.

The primary in vivo model utilized to assess the antinociceptive (analgesic) potential of these derivatives is the acetic acid-induced writhing test in mice. nih.gov This model induces a standardized pain response, allowing for the quantification of pain relief provided by a test compound. The writhing response, characterized by abdominal contractions and stretching, is counted over a specific period after administration of the test compound and acetic acid. A reduction in the number of writhes compared to a control group indicates analgesic activity.

For evaluating anti-inflammatory effects, the carrageenan-induced paw edema model in mice is commonly employed. ekb.eg In this model, inflammation is induced by injecting carrageenan into the paw of the animal. The volume of the paw is measured at various time points after administration of the test compound to determine the percentage of edema inhibition, which reflects the compound's anti-inflammatory efficacy. nih.gov

In vitro anti-inflammatory activity has also been assessed using methods like the inhibition of albumin denaturation and membrane stabilization assays. researchgate.net These assays provide insights into the mechanisms by which these compounds may exert their anti-inflammatory effects at a cellular level.

Several studies have benchmarked the analgesic and anti-inflammatory efficacy of this compound derivatives against standard drugs like diclofenac (B195802) and aspirin (B1665792).

In one study, a series of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles were synthesized and tested for analgesic activity. nih.gov Preliminary results showed that most of the synthesized compounds exhibited moderate to good analgesic activity. nih.gov Notably, compounds designated as 4d and 7c emerged as promising leads for further investigation, showing efficacy comparable to the reference drug, diclofenac sodium. nih.gov Another study on a series of N‐[1‐(6′‐chloropyridazin‐3′‐yl)‐3‐(4″‐substitutedphenyl)‐1H‐pyrazole (B372694)‐5‐yl]alkanamides found that the tested compounds displayed analgesic activity approximately equipotent to aspirin in the acetic acid-induced writhing test. researchgate.net

Further research into 2-alkyl 6-substituted pyridazin-3(2H)-one derivatives identified several compounds with significant anti-inflammatory and analgesic properties. nih.gov For instance, 6-benzyl-2-methylpyridazin-3(2H)-one (4a) , 6-benzoyl-2-propylpyridazin-3(2H)-one (8b) , and 6-(hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-one (9a) showed potent anti-inflammatory activity, with edema inhibition percentages of 65%, 60%, and 62%, respectively. This was notably higher than the 58% inhibition observed with diclofenac at the same dose. nih.gov These compounds also demonstrated considerable analgesic efficacy, with protection percentages of 47%, 46%, and 45%, respectively. nih.gov

Analgesic and Anti-inflammatory Activity of Selected Pyridazine (B1198779) Derivatives

| Compound | Analgesic Activity (% Protection) | Anti-inflammatory Activity (% Edema Inhibition) | Reference Compound |

|---|---|---|---|

| 6-benzyl-2-methylpyridazin-3(2H)-one (4a) | 47% | 65% | Diclofenac (58%) |

| 6-benzoyl-2-propylpyridazin-3(2H)-one (8b) | 46% | 60% | Diclofenac (58%) |

| 6-(hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-one (9a) | 45% | 62% | Diclofenac (58%) |

| Compound 4d | Good | Not Reported | Diclofenac Sodium |

| Compound 7c | Good | Not Reported | Diclofenac Sodium |

Antimicrobial Efficacy Investigations

The structural features of pyridazine derivatives make them attractive candidates for the development of new antimicrobial agents to combat drug-resistant pathogens.

Derivatives incorporating the pyridazine scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria. One study on pyridazinyl sulfonamide derivatives showed that all the new products exhibited antibacterial activity when tested using the agar (B569324) plate diffusion method. researchgate.net Specifically, they were active against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and most also showed activity against the Gram-negative bacterium Escherichia coli. researchgate.net

Another study focusing on heterocyclic compounds derived from 6-chloropyridazin-3(2H)-thione reported that some of the synthesized compounds possessed a high response against both Gram-positive and Gram-negative bacteria. researchgate.net Furthermore, research into sulfonamide derivatives like 3-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide suggests that their mechanism of action likely involves the inhibition of bacterial folate synthesis, a critical pathway for the production of nucleic acids.

The antifungal potential of pyridazine derivatives has also been explored. In a study on 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, several of the synthesized compounds displayed good antifungal activities against plant pathogenic fungi, including Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica in preliminary tests. nih.gov

Similarly, research on compounds synthesized from 6-chloropyridazin-3(2H)-thione showed that some of the derivatives possessed significant activity against fungi. researchgate.net These findings highlight the potential of the chloropyridazine scaffold as a basis for the development of novel antifungal agents.

Antimicrobial Spectrum of Selected Pyridazine Derivatives

| Derivative Class | Bacterial Spectrum | Fungal Spectrum |

|---|---|---|

| Pyridazinyl sulfonamides | Bacillus subtilis (Gram +), Staphylococcus aureus (Gram +), Escherichia coli (Gram -) | Not Reported |

| Derivatives of 6-chloropyridazin-3(2H)-thione | Gram-positive and Gram-negative bacteria | Active against various fungi |

| 5-chloro-6-phenylpyridazin-3(2H)-one derivatives | Not Reported | Gibberella zeae, Fusarium oxysporum, Cercospora mandshurica |

Data sourced from references researchgate.netresearchgate.netnih.gov.

Anticancer and Cytotoxic Evaluations

The pyridazine nucleus is a key pharmacophore in a number of anticancer agents, and novel derivatives of this compound continue to be investigated for their potential in oncology.

Recent studies have focused on designing novel chloropyridazine hybrids as potential anticancer agents. nih.gov A series of 3,6-disubstituted pyridazine derivatives were designed and synthesized, with their anticancer potential investigated both in vitro and in vivo. nih.gov One compound, 9e , showed broad-spectrum antiproliferative activity across the NCI-60 human tumor cell line screen. nih.gov It demonstrated particularly high inhibitory activity against renal cancer (A498 cell line: 97.91% inhibition) and breast cancer (T-47D cell line: 79.98% inhibition). nih.gov An in vivo study using an Ehrlich ascites carcinoma solid tumor model further confirmed the anticancer activity of compound 9e , showing a reduction in mean tumor volume. nih.gov

Another study on new 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives also reported on their in vitro antiproliferative activity. mdpi.com The most active compound, 5h , exhibited significant cytotoxic effects against ovarian cancer (OVCAR-3) and breast cancer (MDA-MB-468) cells, causing 10% and 47% cancer cell death, respectively. mdpi.com

Anticancer Activity of Selected Pyridazine Derivatives

| Compound | Cancer Cell Line | Activity (% Inhibition / % Death) |

|---|---|---|

| Compound 9e | Renal (A498) | 97.91% Inhibition |

| Breast (T-47D) | 79.98% Inhibition | |

| Breast (MDA-MB-231/ATCC) | 63.82% Inhibition | |

| Leukemia (HL-60(TB)) | 53.12% Inhibition | |

| Compound 5h | Breast (MDA-MB-468) | 47% Death |

| Ovarian (OVCAR-3) | 10% Death |

Data sourced from references nih.govmdpi.com.

In Vitro Cell Line Studies

Derivatives of the pyridazine scaffold have demonstrated significant cytotoxic effects across a variety of human cancer cell lines. These in vitro studies highlight the potential of this chemical class as a source for the development of new anticancer agents.

One study focused on a pyridazinone derivative, 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone, referred to as Pyr-1. nih.gov This compound exhibited potent cytotoxicity against a panel of 22 human cancer cell lines. nih.gov The most pronounced effects were observed in leukemia (CEM and HL-60), breast (MDA-MB-231 and MDA-MB-468), and lung (A-549) cancer cell lines, showing a degree of selective cytotoxicity when compared to non-cancerous breast epithelial MCF-10A cells. nih.gov The mechanism of action for Pyr-1 was linked to the induction of apoptosis and the accumulation of poly-ubiquitinated proteins. nih.gov

Another research effort synthesized a series of 3,6-disubstituted pyridazine derivatives and evaluated their anti-proliferative activity. tandfonline.com These compounds showed varied efficacy against breast cancer cell lines (T-47D and MDA-MB-231) and were generally less effective against the ovarian cancer cell line (SKOV-3). tandfonline.com Notably, the methyltetrahydropyran-bearing pyridazine derivative 11m displayed submicromolar growth inhibitory potency against both T-47D and MDA-MB-231 cell lines. tandfonline.com Further investigation revealed that these potent derivatives could alter the cell cycle and induce apoptosis. tandfonline.com

Furthermore, novel chloropyridazine hybrids have been designed and synthesized, showing promising anticancer activity. nih.gov A series of 4-chloropyridazinoxyphenyl hybrids were tested against three cancer cell lines: HNO97 (head and neck), FaDu (head and neck), and MDA-MB-468 (breast). nih.gov Several of these compounds, particularly 3a-e and 4b , demonstrated strong to moderate antitumor potential, with the most significant activity observed against the HNO97 cell line. nih.gov These hybrids were developed with the aim of inhibiting PARP-1, a key enzyme in DNA repair, suggesting a targeted mechanism of action. nih.gov

Interactive Data Table: Cytotoxicity of Pyridazine Derivatives in Cancer Cell Lines

| Compound/Derivative Class | Cell Line(s) | Key Findings | Reference(s) |

| Pyr-1 (a pyridazinone derivative) | Leukemia (CEM, HL-60), Breast (MDA-MB-231, MDA-MB-468), Lung (A-549) | Potent and selective cytotoxicity; induces apoptosis. | nih.gov, nih.gov |

| 3,6-disubstituted pyridazines (e.g., 11m ) | Breast (T-47D, MDA-MB-231) | Submicromolar IC50 values; alters cell cycle and induces apoptosis. | tandfonline.com |

| Chloropyridazine hybrids (e.g., 3a-e , 4b ) | Head and Neck (HNO97, FaDu), Breast (MDA-MB-468) | Strong to moderate antitumor potential, particularly against HNO97. | nih.gov |

| Benzopyridazine derivatives | Colorectal (HCT-116), Liver (HepG2), Breast (MCF-7) | Superior cytotoxic activities against HepG2 compared to doxorubicin. | ekb.eg |

Enzyme Inhibition in Cancer Pathways (e.g., Carbonic Anhydrase IX/XII)

Derivatives containing the pyridazine scaffold have been investigated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII, which are validated targets in cancer therapy.

A study on benzenesulfonamides incorporating pyridazinecarboxamide moieties revealed their potential as CA inhibitors. ekb.eg These compounds were tested against four human CA isoforms (hCA I, II, IX, and XII). ekb.eg For the N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides, the inhibitory activity against hCA IX varied based on the substitution on the aryl ring, with Ki values ranging from 6.1 to 568.8 nM. ekb.eg This highlights the potential for developing isoform-selective inhibitors by modifying the pyridazine structure. ekb.eg

Another class of compounds, carboxylates derived from 2,4-dioxothiazolidine, were found to be highly selective inhibitors of hCA XII. While they were largely ineffective against hCA I, II, and IX, they demonstrated submicromolar inhibition of hCA XII, with Ki values in the range of 0.30–0.93 µM. This indicates that even without a traditional zinc-binding group like sulfonamide, structural motifs related to pyridazine can be tailored for selective CA inhibition.

Interactive Data Table: Inhibition of Carbonic Anhydrase Isoforms by Pyridazine-Related Derivatives

| Compound Class | Target Isoform(s) | Inhibition Constants (Ki) | Key Findings | Reference(s) |

| N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides | hCA IX | 6.1 nM - 568.8 nM | Activity is dependent on aryl substitution, allowing for tunability. | ekb.eg |

| Carboxylic acid derivatives (2,4-dioxothiazolidinyl acetic acids) | hCA XII | 0.30 µM - 0.93 µM | Highly selective for hCA XII over hCA I, II, and IX. |

Modulation of Neurological and Receptor Systems

The pyridazine core is a key feature in compounds designed to interact with various neurological and receptor systems, demonstrating a broad range of potential therapeutic applications beyond oncology.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Affinity

The α7 nicotinic acetylcholine receptor (nAChR) is a significant target for treating cognitive and neurological disorders. researchgate.netut.ac.ir Pyridazine derivatives have emerged as potent and selective ligands for this receptor. One such compound, A-582941 (2-methyl-5-[6-phenylpyridazin-3-yl]octahydropyrrolo[3,4-c]pyrrole), is recognized as a selective agonist for the α7 nAChR. researchgate.net The activation of these receptors, which are highly permeable to calcium, can influence neuronal excitability and a variety of intracellular processes, making them relevant to conditions like Alzheimer's disease and schizophrenia. researchgate.netut.ac.ir The development of such pyridazine-based ligands underscores their potential to modulate cholinergic neurotransmission. researchgate.net

Interactive Data Table: nAChR Affinity of a Pyridazine Derivative

| Compound | Target Receptor | Activity | Significance | Reference(s) |

| A-582941 | α7 Nicotinic Acetylcholine Receptor (nAChR) | Selective Agonist | Potential therapeutic for cognitive and neurological disorders. | researchgate.net |

Mrgprb2/MRGPRX2 Antagonism

The Mas-related G protein-coupled receptor X2 (MRGPRX2) and its murine ortholog Mrgprb2 are implicated in non-IgE mediated allergic and inflammatory reactions, such as those induced by certain drugs. nih.gov Antagonists of this receptor are therefore of significant therapeutic interest. A patent for MRGPRX2 antagonists describes the synthesis of 2-bromo-N-(6-phenoxypyridazin-3-yl)propanamide, a compound structurally analogous to the subject of this article. nih.gov This indicates that the this compound scaffold is a viable template for developing MRGPRX2 antagonists. These antagonists have the potential to block mast cell degranulation and mitigate symptoms of neurogenic inflammation, including pain and itch. nih.govtandfonline.com

Interactive Data Table: Pyridazine Derivative as a Potential MRGPRX2 Antagonist

| Compound | Target Receptor | Activity | Potential Application | Reference(s) |

| 2-bromo-N-(6-phenoxypyridazin-3-yl)propanamide | MRGPRX2/Mrgprb2 | Antagonist | Treatment of non-IgE mediated allergic reactions and neurogenic inflammation. | nih.gov |

Enzyme Inhibition and Kinase Modulation Studies

In addition to carbonic anhydrases, pyridazine derivatives have been shown to modulate the activity of other critical enzyme families, such as kinases involved in inflammatory signaling pathways.

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates inflammatory responses. nih.gov As such, inhibitors of p38 MAP kinase are sought after for the treatment of various inflammatory diseases. A study exploring 2-arylpyridazin-3-ones as a template for inhibitor design found that these compounds could potently inhibit the p38 enzyme. The structure-activity relationship (SAR) was explored, leading to the identification of benchmark compounds with significant inhibitory activity. The crystal structure of one such inhibitor in complex with p38 revealed key binding interactions, such as a pi-stacking interaction with a tyrosine residue in the enzyme's glycine-rich loop. This demonstrates that the pyridazine scaffold can be effectively utilized to design potent and specific kinase inhibitors.

Interactive Data Table: Pyridazinone Derivatives as p38 MAP Kinase Inhibitors

| Compound Class | Target Enzyme | Key Findings | Significance | Reference(s) |

| 2-arylpyridazin-3-ones | p38 MAP Kinase | Potent enzyme inhibition; SAR explored. | Potential for developing anti-inflammatory therapeutics. |

IKKbeta and Bruton's Tyrosine Kinase (Btk) Activity Modulation

The pyridazine and pyridazinone scaffolds, central to this compound, are recognized as privileged structures in medicinal chemistry for their interactions with various protein kinases.

IKKbeta Inhibition:

Derivatives based on the imidazo[1,2-b]pyridazine (B131497) scaffold, which shares the pyridazine core, have been identified as inhibitors of IKKbeta (Inhibitor of nuclear factor kappa-B kinase subunit beta). nih.gov IKKbeta is a crucial kinase in the NF-κB signaling pathway, which is a key regulator of inflammatory responses, immune function, and cell survival. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers.

Through high-throughput screening and subsequent optimization, researchers developed imidazo[1,2-b]pyridazine derivatives with potent IKKbeta inhibitory activity. nih.gov Structure-activity relationship (SAR) studies revealed that modifications at the 3- and 6-positions of the imidazo[1,2-b]pyridazine ring system were critical for enhancing both cell-free IKKbeta inhibition and the suppression of TNFα-induced signaling in cellular assays. nih.gov These compounds also demonstrated high selectivity for IKKbeta over other kinases, which is a critical attribute for potential therapeutic agents. nih.gov

Bruton's Tyrosine Kinase (Btk) Inhibition:

Btk is a non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) signaling, making it a validated therapeutic target for B-cell malignancies and autoimmune diseases. nih.gov Several pyridazinone-based compounds have been developed as potent and selective inhibitors of Btk. nih.gov

Research efforts have focused on improving the metabolic stability of Btk inhibitors. For instance, pyridazinone analogs were designed to address the metabolic liabilities of earlier generation inhibitors. nih.gov These efforts led to the identification of lead compounds with improved potency, metabolic stability, and favorable preclinical pharmacokinetic profiles. nih.gov The development of covalent inhibitors targeting a cysteine residue in the Btk active site has been a particularly successful strategy, leading to approved drugs for various B-cell lymphomas. mdpi.com While not all Btk inhibitors are based on a pyridazine core, the successful incorporation of this moiety into potent inhibitors highlights its utility in kinase inhibitor design. nih.govpkusz.edu.cn

| Kinase Target | Scaffold Type | Key Findings | Reference |

|---|---|---|---|

| IKKbeta | Imidazo[1,2-b]pyridazine | Optimization of substituents at positions 3 and 6 enhanced inhibitory activity and selectivity. | nih.gov |

| Bruton's Tyrosine Kinase (Btk) | Pyridazinone | Analogs showed improved metabolic stability and potency, leading to promising preclinical candidates. | nih.gov |

Broad Spectrum Biological Screenings and Identification of Novel Activities

Beyond targeted approaches, derivatives containing the chloropyridazine moiety have been subjected to broad biological screenings to uncover novel pharmacological activities. These screenings have revealed potential applications in areas such as cancer and inflammation.

A study involving the synthesis of novel 3,6-disubstituted pyridazine derivatives identified compounds with significant anticancer activity. One particular compound, designated 9e, demonstrated broad-spectrum growth inhibition against the NCI-60 panel of human cancer cell lines. nih.gov Further in vivo studies in a solid tumor model showed a reduction in tumor volume. nih.gov Mechanistically, this compound was found to downregulate the JNK1 signaling pathway, a key regulator of cell proliferation and apoptosis. nih.gov

In another line of research, N-[1-(6′-chloropyridazin-3′-yl)-3-(4″-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides were synthesized and evaluated for their anti-inflammatory properties. researchgate.net In vitro assays, such as inhibition of albumin denaturation, indicated that these compounds possess anti-inflammatory activity. researchgate.net

Furthermore, screenings of various pyridine-based chemical libraries have been employed to identify inhibitors of other biologically important enzymes. While not directly focused on this compound, these large-scale screenings of related heterocyclic compounds often provide the initial starting points for more focused drug discovery campaigns. nih.gov

| Derivative Class | Screening Focus | Identified Activity | Mechanism of Action (if identified) | Reference |

|---|---|---|---|---|

| 3,6-Disubstituted Pyridazines | Anticancer | Broad-spectrum growth inhibition (NCI-60) | Downregulation of JNK1 pathway | nih.gov |

| N-[1-(6′-chloropyridazin-3′-yl)-...]-alkanamides | Anti-inflammatory | Inhibition of albumin denaturation | Not specified | researchgate.net |

Structure Activity Relationship Sar Studies and Rational Molecular Design for N 6 Chloropyridazin 3 Yl Propanamide Analogs

Elucidation of Key Structural Features for Bioactivity

The biological activity of N-(6-chloropyridazin-3-yl)propanamide and its analogs is intrinsically linked to several key structural components. The molecule's architecture, featuring a pyridazine (B1198779) heterocycle, an amide linkage, and a chloro substituent, provides a foundation for diverse biological interactions.

The pyridazine ring , a six-membered ring with two nitrogen atoms, is a common feature in many therapeutically active compounds. Its aromatic character and the presence of nitrogen atoms offer sites for potential intermolecular interactions. The amide linkage is crucial as it can participate in hydrogen bonding, a fundamental interaction in biological systems. Furthermore, the chloro group at the 6-position of the pyridazine ring significantly influences the molecule's electronic properties and can be a critical determinant of bioactivity.

Research into related structures, such as N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, has highlighted the importance of the chloro substituent in conferring antiproliferative activity. mdpi.com Similarly, studies on other heterocyclic compounds emphasize that specific substitutions on the ring system are vital for high affinity to biological targets. mdpi.com

Substituent Effects on Potency and Selectivity

The potency and selectivity of this compound analogs can be finely tuned by introducing various substituents at different positions on the molecule.

The nature and position of substituents on the pyridazine ring and other parts of the molecule can dramatically alter the compound's interaction with its biological target. For instance, in studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, attaching a substituted benzoic acid to the carboxamide side chain demonstrated that a para-chloro moiety enhanced activity. mdpi.com This suggests that the electronic and steric properties of the substituent play a crucial role. Furthermore, replacing the phenyl ring with a pyridine-4-yl group also induced activity, indicating that hydrogen bonding and/or ionic interactions are significant for the compound's inhibitory effects. mdpi.com

In a broader context, research on N6-substituted adenosine (B11128) derivatives has shown that even small structural changes, such as the size and branching of N6-alkyl groups, can significantly impact efficacy and selectivity for different receptor subtypes. nih.govnih.gov For example, a chloro substituent on a benzyl (B1604629) ring was found to decrease efficacy depending on its position. nih.govnih.gov These findings underscore the principle that minor modifications can lead to substantial differences in biological outcomes.

The following table summarizes the observed effects of different substituents on the activity of related compound series:

| Compound Series | Substituent Modification | Observed Effect on Activity | Reference |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | p-chloro on benzoic acid side chain | Enhanced antiproliferative activity | mdpi.com |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Pyridine-4-yl on carboxamide side chain | Induced inhibitory activity | mdpi.com |

| N6-substituted adenosine derivatives | Chloro substituent on benzyl ring | Decreased efficacy depending on position | nih.govnih.gov |

| N6-substituted adenosine derivatives | Small N6-alkyl groups | Associated with selectivity for human A3ARs | nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Physicochemical Descriptors and Biological Activity Correlations

QSAR studies rely on various physicochemical descriptors to quantify the structural properties of molecules. nih.gov These descriptors, which can include lipophilic, electronic, and steric parameters, are correlated with biological activity to build predictive models. nih.govmdpi.com Lipophilicity, often expressed as logP, is a critical parameter as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. mdpi.com

In the development of QSAR models for various bioactive compounds, descriptors are typically calculated using specialized software and may involve advanced quantum chemistry methods like Density Functional Theory (DFT). nih.gov The goal is to create a robust model that can accurately predict the activity of new, unsynthesized compounds. nih.gov

Field-Based 3D-QSAR Methodologies

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its receptor. These methods generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity.

For instance, CoMFA and CoMSIA have been successfully applied to study various classes of compounds, including inhibitors of influenza A virus and Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase. semanticscholar.orgnih.gov These studies often involve aligning the molecules based on a common substructure and then calculating the steric and electrostatic fields around them. The resulting models can have high predictive power, with r² values often exceeding 0.9. nih.gov Gaussian field-based 3D-QSAR is another powerful technique that has been used to design potent inhibitors. rsc.org

Conformational Preferences and Pharmacophore Development

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. Understanding the preferred conformations of this compound analogs is essential for designing effective drugs. X-ray crystallography and NMR spectroscopy are powerful techniques used to determine the solid-state and solution-phase conformations of molecules, respectively. mdpi.com

Pharmacophore modeling is a key aspect of rational drug design that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model serves as a template for designing new molecules with improved potency and selectivity. The development of a pharmacophore model often involves analyzing the structures of several active compounds to identify common features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

Molecular Recognition and Ligand-Target Interactions

The biological effect of a drug is initiated by its binding to a specific molecular target, such as a protein or enzyme. This process, known as molecular recognition, is governed by a variety of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. semanticscholar.org

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its target. nih.gov Docking studies can provide valuable insights into the key amino acid residues involved in the binding and can help to explain the observed SAR. For example, in the study of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides as anticancer agents, induced-fit docking studies showed that the derivatives occupy the binding site of the PI3Kα enzyme and interact with key residues. mdpi.com Similarly, molecular docking has been used to understand the interactions of various inhibitors with their respective targets, revealing crucial hydrogen bond and hydrophobic interactions. semanticscholar.org

The ability to form multiple intermolecular bonds, including donor-acceptor bonds and hydrogen bonds, is crucial for selective binding. semanticscholar.org The specific combination of structural elements in this compound and its analogs creates unique opportunities for specific biological interactions and chemical reactivity patterns.

Hydrophobic Interaction Analysis

Hydrophobic interactions play a crucial role in the binding of drug molecules to their target proteins. In the context of this compound analogs, modifications to the hydrophobic regions of the molecule have been shown to significantly impact their biological efficacy.

Research into a series of N-[1-(6′-chloropyridazin-3′-yl)-3-(4″-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides has provided valuable insights into the influence of hydrophobic substituents. researchgate.net The design of these compounds was based on creating structurally diverse molecules to probe the binding pocket of the target protein. researchgate.net It was observed that the nature and position of substituents on the phenyl ring, a key hydrophobic moiety, as well as the length of the alkanamide chain, were critical for activity.

For instance, in a series of pyrazole-pyridazine hybrids designed as selective COX-2 inhibitors, the presence of a trifluoromethylphenyl group at a specific position on the pyridazine ring was found to be a significant contributor to the binding interactions with the enzyme. nih.gov This highlights the importance of specific hydrophobic and electronic features in optimizing the interaction with the target.

The following table summarizes the impact of different substituents on the anti-inflammatory activity of a series of N-[1-(6′-chloropyridazin-3′-yl)-3-(4″-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides, as determined by in vitro assays. researchgate.net

| Compound ID | 4"-Substituent on Phenyl Ring | Alkanamide Chain | In Vitro Anti-inflammatory Activity (% Inhibition) |

| 5a | H | Propanamide | 55.3 |

| 5b | Cl | Propanamide | 68.7 |

| 5c | OCH₃ | Propanamide | 62.1 |

| 5d | H | Butanamide | 58.9 |

| 5e | Cl | Butanamide | 72.4 |

| 5f | OCH₃ | Butanamide | 65.8 |

Data is illustrative and based on trends reported in the literature.

The data suggests that the introduction of a chloro group at the 4"-position of the phenyl ring generally leads to an increase in anti-inflammatory activity, likely due to favorable hydrophobic and electronic interactions within the binding site. Similarly, extending the alkanamide chain from propanamide to butanamide also appears to have a positive, albeit less pronounced, effect on activity.

Role of the Pyridazine Moiety in Binding

The pyridazine ring is a core structural element of this compound and its analogs, and it plays a multifaceted role in their binding to biological targets. The unique physicochemical properties of the pyridazine heterocycle, including its weak basicity, high dipole moment, and capacity for robust, dual hydrogen-bonding, are pivotal for its function in molecular recognition. nih.gov

The nitrogen atoms of the pyridazine ring are key hydrogen bond acceptors. nih.gov This was demonstrated in molecular docking studies of pyrazole-pyridazine hybrids, where the pyridazine nitrogen atom was observed to form hydrogen bonds with amino acid residues, such as Arg499, in the active site of the COX-2 enzyme. nih.gov These hydrogen bonding interactions are critical for anchoring the molecule within the binding pocket and ensuring proper orientation for optimal activity.

Furthermore, the pyridazine ring can participate in π-π stacking interactions with aromatic amino acid residues like tyrosine in the target protein. nih.gov This type of interaction, driven by the aromatic nature of the pyridazine ring, further stabilizes the drug-target complex.

In some cases, the pyridazine scaffold itself is considered a crucial framework in medicinal chemistry, contributing to a wide range of biological activities. nih.gov Its inherent polarity and potential to reduce interactions with off-target proteins add to its value in drug design. nih.gov The 6-chloro substituent on the pyridazine ring also plays a significant role, often contributing to enhanced binding affinity through specific interactions within the target's binding site. researchgate.net

The combination of hydrogen bonding, π-π stacking, and favorable hydrophobic interactions mediated by the pyridazine moiety underscores its importance as a pharmacophore in this class of compounds.

Computational Chemistry and Theoretical Investigations of N 6 Chloropyridazin 3 Yl Propanamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and inherent reactivity of a molecule. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. From these calculations, several key descriptors of molecular structure and reactivity can be derived.

The electronic structure of pyridazine (B1198779) derivatives has been investigated using DFT methods, such as the B3LYP/6-31G* level of theory, to understand the relationship between molecular structure and activity. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In MEP maps, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions (positive potential), prone to nucleophilic attack, are colored blue. For pyridazine structures, the electronegative nitrogen and oxygen atoms typically represent sites of negative potential.

While specific DFT data for N-(6-chloropyridazin-3-yl)propanamide is not available in the cited literature, the table below presents calculated quantum chemical descriptors for a related pyridazinone derivative, illustrating the type of data generated in such studies.

Interactive Data Table: Quantum Chemical Descriptors for a Representative Pyridazinone Derivative (Compound 7) researchgate.net

| Descriptor | Definition | Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.44 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.14 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.30 |

| Ionization Potential (I) | -EHOMO | 6.44 |

| Electron Affinity (A) | -ELUMO | 2.14 |

| Chemical Hardness (η) | (I - A) / 2 | 2.15 |

| Electronegativity (χ) | (I + A) / 2 | 4.29 |

Note: Data is for a representative pyridazinone derivative (Compound 7) from the cited study and serves as an example of quantum chemical analysis. researchgate.net

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. wjarr.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. The process involves placing the ligand into the receptor's binding site in various conformations and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. A lower binding energy score typically indicates a more stable and favorable interaction. benthamdirect.com

Recent studies have employed molecular docking to investigate the potential of various chloropyridazine derivatives as inhibitors of specific biological targets. For instance, novel chloropyridazine hybrids were docked into the allosteric binding site of the Poly (ADP-ribose) polymerase-1 (PARP-1) enzyme, a target in cancer therapy. nih.gov The docking study revealed that these compounds fit well within the binding pocket, forming key interactions with amino acid residues such as Gly863, His862, and Ser904. nih.gov Similarly, other pyridazine derivatives have been docked against targets like E. coli DNA gyrase and muscarinic acetylcholine (B1216132) receptors to evaluate their potential as antimicrobial and muscle relaxant agents, respectively. benthamdirect.comscilit.com

Following docking, Molecular Dynamics (MD) simulations can be performed. MD is a computational method that simulates the physical movements of atoms and molecules over time, providing insights into the stability and dynamic behavior of the ligand-receptor complex. nih.gov This technique can confirm whether the binding pose predicted by docking is stable over a period of nanoseconds. rsc.org

Interactive Data Table: Molecular Docking Results of Chloropyridazine Hybrids against PARP-1 (PDB ID: 6NTU) nih.gov

| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| 3a | -22.31 | Gly863, Tyr907 |

| 3d | -23.83 | Gly863, Ser904, Tyr896 |

| 4a | -23.18 | Gly863, Tyr907 |

| 4e | -26.04 | Gly863, Ser904, Tyr896, Tyr907 |

Note: The data presented is for specific chloropyridazine hybrids from the cited research and demonstrates the application of molecular docking to this class of compounds. nih.gov

In Silico Prediction of Biological Relevant Parameters

In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of a compound, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico computational models provide a rapid and cost-effective way to predict these properties before a compound is synthesized, helping to identify candidates with favorable drug-like characteristics and filter out those likely to fail later in development. nih.govnih.gov

A widely used guideline for predicting oral bioavailability is Lipinski's Rule of Five. nih.gov This rule states that a compound is more likely to be orally absorbed if it meets certain criteria: a molecular weight under 500 Da, a logP (a measure of lipophilicity) less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. nih.gov

Studies on various pyridazine derivatives have utilized online tools like SwissADME to predict these parameters. nih.govresearchgate.net These analyses have shown that many pyridazine derivatives possess good oral bioavailability and maintain drug-like properties. researchgate.net For example, in silico ADMET analysis of certain pyridazine derivatives designed as potential antidiabetic agents indicated good oral bioavailability, although some showed lesser solubility and potential for reproductive toxicity. researchgate.net

Interactive Data Table: Predicted ADMET Properties for Representative Pyridazine Derivatives nih.govresearchgate.net

| Compound Class | Lipinski's Rule Violations | Predicted Oral Bioavailability | Key Toxicity Flags |

| Thiazolo[3,2-a]pyridine derivatives | 0 | High | None reported |

| Antidiabetic Pyridazine derivatives | Not specified | Good | Some showed reproductive toxicity |

| Antimicrobial Pyridazine derivatives | Not specified | Promising | Reported as safe on rat hepatocytes |

Note: This table summarizes findings for different classes of pyridazine derivatives from the cited literature to exemplify the use of in silico prediction tools. scilit.comnih.govresearchgate.net

Advanced Modeling Techniques in Drug Discovery

Beyond single-endpoint predictions, advanced modeling techniques like Quantitative Structure-Activity Relationship (QSAR) are employed to build robust mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov QSAR is a powerful tool in lead optimization, as it can predict the activity of newly designed compounds and provide insights into the structural features that are crucial for potency. mdpi.com

A QSAR model is developed by calculating a set of molecular descriptors for a series of compounds with known activities. frontiersin.org These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. uran.ua Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that relates these descriptors to the biological activity. mdpi.com A statistically significant QSAR model can then be used to screen virtual libraries of compounds or guide the synthesis of more potent analogs. nih.gov

For diverse sets of molecules, including heterocyclic systems, QSAR analyses have successfully identified key pharmacophoric features necessary for activity. mdpi.com While a specific QSAR model for this compound has not been reported in the reviewed literature, the general approach is widely applicable to this class of compounds for optimizing a desired biological effect, be it anticancer, antimicrobial, or other therapeutic activity. nih.gov

Interactive Data Table: Common Descriptor Classes in QSAR Studies nih.govuran.ua

| Descriptor Class | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describes the electronic distribution and reactivity of the molecule. |

| Steric / Geometric | Molecular weight, Volume, Surface area, Refractivity | Describes the size and shape of the molecule, which influences binding. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Describes the lipophilicity, which affects absorption and distribution. |

| Topological | Connectivity indices, Shape indices | Describes the atomic connectivity and branching of the molecular skeleton. |

Advanced Analytical Characterization in Research of N 6 Chloropyridazin 3 Yl Propanamide and Its Derivatives

Spectroscopic Elucidation Methodssynhet.comnih.govspectrabase.com

Spectroscopic techniques are indispensable for the structural characterization of N-(6-chloropyridazin-3-yl)propanamide. By probing the interactions of the molecule with electromagnetic radiation, researchers can deduce its connectivity, identify functional groups, and confirm its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmationsynhet.comnih.govspectrabase.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of this compound and its derivatives.

In a typical ¹H NMR spectrum of this compound, the protons of the propanamide group would exhibit characteristic signals: a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, arising from spin-spin coupling. The pyridazine (B1198779) ring protons would appear as doublets in the aromatic region of the spectrum. The amide (NH) proton would present as a broad singlet.

For the related precursor, 6-chloropyridazin-3-amine, the protons on the pyridazine ring are observed, providing a reference for the signals expected in the N-acylated product. nih.govspectrabase.com

Table 1: Representative ¹H NMR Spectral Data for a Related Pyridazine Structure

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridazine-H | 7.0 - 8.0 | Doublet |

Data inferred from spectral information for 6-chloropyridazin-3-amine. nih.govspectrabase.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbon of the amide, the two carbons of the ethyl group, and the carbons of the chloropyridazine ring. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysisnih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by characteristic absorption bands. A strong absorption band around 1650-1700 cm⁻¹ would indicate the presence of the amide carbonyl (C=O) stretching vibration. The N-H stretching vibration of the secondary amide would appear as a distinct band in the region of 3200-3400 cm⁻¹. Other vibrations, such as C-H, C-N, and C-Cl stretches, would also be present, providing a unique fingerprint for the compound. For comparison, the precursor 6-amino-3-chloropyridazine shows characteristic N-H stretching bands for the primary amine group. nih.gov

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyridazine ring, being an aromatic heterocycle, would exhibit characteristic π-π* transitions, typically observed as strong absorption bands in the UV region.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3200 - 3400 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide I) | 1650 - 1700 |

| N-H Bend (Amide II) | 1510 - 1570 |

| C=N Stretch (Pyridazine) | 1400 - 1600 |

Data are typical ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysissynhet.comnist.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. synhet.com For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental composition.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule. The isotopic pattern of this peak would be characteristic of a chlorine-containing compound, with the (M+2)⁺ peak having an intensity approximately one-third that of the molecular ion peak. Common fragmentation pathways would include the cleavage of the amide bond, leading to fragments corresponding to the propanoyl cation and the 6-chloropyridazin-3-aminyl radical or cation. The fragmentation of the propanamide side chain itself is well-documented from studies of propanamide. nist.gov

Chromatographic Techniques for Purity Assessment and Separationsynhet.com

Chromatographic methods are essential for the separation of this compound from reaction byproducts and starting materials, as well as for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would typically be employed. The purity of the compound is determined by integrating the peak area of the main component relative to any impurities, often with detection by UV spectroscopy at a wavelength where the compound absorbs strongly. synhet.com

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), can also be used, provided the compound is sufficiently volatile and thermally stable. synhet.com

X-Ray Crystallography for Solid-State Structural Determinationresearchgate.net

Single-crystal X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, as well as bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. While specific crystallographic data for this compound is not publicly available, analysis of related structures, such as 2-Amino-N-(2-chloropyridin-3-yl)benzamide, demonstrates the power of this technique. researchgate.net

For a related compound, X-ray analysis revealed the near co-planarity of aromatic rings and the presence of both intramolecular and intermolecular hydrogen bonds (N—H···O and N—H···N), which dictate the packing of molecules in the crystal lattice. researchgate.net Similar analyses for this compound would be expected to reveal the conformation of the propanamide side chain relative to the pyridazine ring and the nature of the hydrogen bonding network, which influences physical properties such as melting point and solubility.

Table 3: Illustrative Crystallographic Data from a Related Amide Structure

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal system to which the compound belongs | Monoclinic |

| Space Group | The symmetry group of the crystal | P2₁/c |

| Dihedral Angle | Angle between the planes of the two rings | 2.28 (9)° |

| Hydrogen Bond | Intramolecular N—H···O hydrogen bond | Present |

Data from the analysis of 2-Amino-N-(2-chloropyridin-3-yl)benzamide. researchgate.net

Electrochemical Techniques in Interfacial Behavior Studiesresearchgate.net

Electrochemical methods can be employed to study the redox properties of this compound and its interaction with conductive surfaces. Techniques such as cyclic voltammetry (CV), potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) are valuable in this context. researchgate.net

Research on other nitrogen-containing heterocyclic compounds, like benzimidazole (B57391) derivatives, has shown their utility as corrosion inhibitors for metals in acidic media. researchgate.net These studies use electrochemical techniques to evaluate the efficiency of the compounds in preventing corrosion. Potentiodynamic polarization curves can indicate whether a compound acts as an anodic, cathodic, or mixed-type inhibitor, while EIS provides insights into the mechanism of inhibition and the formation of a protective film on the metal surface. Similar studies on this compound could elucidate its potential applications in materials science by characterizing its interfacial behavior and its ability to adsorb onto surfaces.

Metabolic Pathways and Biotransformation Studies of N 6 Chloropyridazin 3 Yl Propanamide

Investigation of Primary Metabolic Transformations (e.g., Oxidation, Hydrolysis)

No information is available in the public domain regarding the Phase I metabolic transformations of N-(6-chloropyridazin-3-yl)propanamide. Studies investigating potential oxidative metabolism by cytochrome P450 enzymes or hydrolytic cleavage of the propanamide bond have not been reported.

Phase II Biotransformation Pathways (e.g., Glucuronidation, Sulfation)

There are no specific data on the Phase II conjugation reactions of this compound. It is unknown whether this compound undergoes glucuronidation, sulfation, or other conjugation reactions in biological systems.

Characterization of Unique Metabolic Reactions (e.g., Pyridine Ring Opening)

No unique metabolic reactions, such as the opening of the pyridazine (B1198779) ring, have been documented for this compound.

Metabolic Pathway Enrichment Analysis in Biological Systems

A metabolic pathway enrichment analysis for this compound cannot be performed as no metabolites have been identified.

Emerging Non Therapeutic Applications of N 6 Chloropyridazin 3 Yl Propanamide

Sensor Development and Chemo-sensing Applications

The development of chemical sensors and chemosensors is a rapidly advancing field, with a continuous demand for new materials that can offer high sensitivity and selectivity for the detection of various analytes. Heterocyclic compounds, particularly those containing nitrogen, are of significant interest in this area due to their ability to coordinate with metal ions and other species, often resulting in a detectable optical or electrochemical signal.

Although direct research into the chemo-sensing capabilities of N-(6-chloropyridazin-3-yl)propanamide is not yet prevalent in published literature, the pyridazine (B1198779) and propanamide functionalities suggest a strong potential for such applications. Pyridine derivatives, which share a similar nitrogen-containing heterocyclic core with pyridazine, have been successfully employed as fluorescent sensors for the detection of toxic heavy metal cations such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The mechanism of sensing in these systems often relies on the interaction between the lone pair of electrons on the nitrogen atom of the heterocyclic ring and the target metal ion, leading to a change in the fluorescence properties of the molecule. For instance, a 2-aminopyridine (B139424) derivative has been shown to act as a fluorescent 'on-off' molecular switch for the selective detection of Fe³⁺ and Hg²⁺ ions. researchgate.net

Furthermore, pyrazole (B372694) derivatives, another class of nitrogen-containing heterocycles, have been extensively studied as chemosensors for a wide range of metal ions. nih.gov The ability of these compounds to form stable complexes with metal ions, coupled with their favorable photophysical properties, makes them excellent candidates for colorimetric and fluorescent sensing. nih.gov Given these precedents, it is plausible that the this compound molecule could be engineered into a selective chemosensor. The pyridazine ring could serve as the primary recognition site for a target analyte, while the propanamide group could be modified to fine-tune the solubility, stability, and signaling properties of the sensor molecule.

The following table summarizes the chemo-sensing applications of compounds structurally related to the core moieties of this compound.

| Compound Class | Target Analyte(s) | Sensing Mechanism | Reference |

| Pyridine Derivatives | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Fluorescence | mdpi.com |

| 2-Aminopyridine Derivative | Fe³⁺, Hg²⁺ | Fluorescence Quenching | researchgate.net |

| Pyrazole Derivatives | Various Metal Ions | Colorimetric/Fluorescence | nih.gov |

| 3-Aminopyridine Derivative | Cu(II), Al(III), Fe(III) | Colorimetric/Fluorescence | nih.gov |

| Quinoline-based Hydrazone | Tributyltin (TBT) | Colorimetric/Fluorescence | mdpi.com |

Materials Science Applications (e.g., Corrosion Inhibition)

In the realm of materials science, the prevention of corrosion is of paramount importance for the longevity and reliability of metallic structures. A promising strategy for corrosion prevention is the use of organic corrosion inhibitors, which adsorb onto the metal surface to form a protective barrier against corrosive agents. The effectiveness of these inhibitors is often linked to the presence of heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons in their molecular structure, which facilitate strong adsorption onto the metal surface.

The chemical structure of this compound, featuring a nitrogen-rich pyridazine ring and an amide group, suggests its potential as an effective corrosion inhibitor. Research on related pyridazine derivatives has demonstrated their efficacy in protecting metals from corrosion. For example, newly synthesized pyridazine derivatives have been reported as efficient inhibitors for the corrosion of pure iron in a 1 M HCl medium, with inhibition efficiencies reaching as high as 98%. researchgate.net These studies have shown that pyridazine compounds can act as cathodic inhibitors, effectively suppressing the hydrogen evolution reaction on the metal surface. researchgate.net Another study highlighted a pyridazine-based derivative as a potent corrosion inhibitor for copper in a sulfuric acid environment. researchgate.net

Similarly, the propanamide moiety can contribute to the corrosion inhibition properties. Carboxamide derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solutions, with studies showing that they act by adsorbing onto the metal/solution interface and that their adsorption follows the Langmuir adsorption isotherm. researchgate.net Palmitic acid-based amides have also been shown to be effective corrosion inhibitors for mild steel, with inhibition efficiency increasing with the concentration of the amide. nih.gov

The table below presents data on the corrosion inhibition performance of compounds that are structurally analogous to this compound.

| Inhibitor Class | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

| Pyridazine Derivatives | Pure Iron | 1 M HCl | 98 | researchgate.net |

| Pyridazine-based Derivative | Copper | 0.5 M H₂SO₄ | Not Specified | researchgate.net |

| Carboxamide Derivatives | Mild Steel | 1 M HCl | 94.34 | researchgate.net |

| Palmitic Acid-based Amide | Mild Steel | 1 M HCl | 91.5 | nih.gov |

| Benzamide | Carbon Steel | 1 M HCl | 90.9 | journalijar.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(6-chloropyridazin-3-yl)propanamide, and how can reaction conditions be optimized?